2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the pyrimidine ring.
Amidation: The formation of the amide bond between the benzamide and the pyrimidine ring.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Acids and Bases: For amidation and esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Scientific Research Applications
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide: Contains an additional methoxy group on the benzamide ring.
Uniqueness
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific combination of a bromine atom, cyclopropyl group, and pyrimidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-13-4-2-1-3-12(13)15(20)17-8-11-7-14(10-5-6-10)19-9-18-11/h1-4,7,9-10H,5-6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSBSJSKQNDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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